5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol
Overview
Description
5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol: is a chemical compound with a unique structure that has garnered interest in various scientific fields. . Its structure includes a hydroxycyclobutyl group attached to an amino-methylphenol core, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol typically involves a series of nucleophilic substitution reactions. One common method starts with the reaction of benzyl alcohol with appropriate reagents to form the desired hydroxycyclobutyl intermediate. This intermediate is then reacted with 2-methylphenol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the phenolic and amino groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol exerts its effects involves interactions with various molecular targets. The phenolic and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylphenol: Shares a similar core structure but lacks the hydroxycyclobutyl group.
2-Hydroxy-4-aminotoluene: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
What sets 5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol apart is its unique hydroxycyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enables novel interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
5-[[(1R,2R)-2-hydroxycyclobutyl]amino]-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-2-3-8(6-11(7)14)12-9-4-5-10(9)13/h2-3,6,9-10,12-14H,4-5H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINMUAYFNFVTSY-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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